molecular formula C15H12N4O2 B7850640 3-(4-hydroxyanilino)-6-phenyl-2H-1,2,4-triazin-5-one

3-(4-hydroxyanilino)-6-phenyl-2H-1,2,4-triazin-5-one

Cat. No.: B7850640
M. Wt: 280.28 g/mol
InChI Key: RORIRZYDANQFSP-UHFFFAOYSA-N
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Description

The compound identified as “3-(4-hydroxyanilino)-6-phenyl-2H-1,2,4-triazin-5-one” is a chemical entity with specific properties and applications. This compound is used in various scientific and industrial fields due to its unique characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyanilino)-6-phenyl-2H-1,2,4-triazin-5-one involves several steps, including the preparation of intermediates and the final product. The reaction conditions typically involve controlled temperatures, specific catalysts, and solvents to ensure the desired yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity raw materials and advanced purification techniques to achieve the required quality standards. The production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxyanilino)-6-phenyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

3-(4-hydroxyanilino)-6-phenyl-2H-1,2,4-triazin-5-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to investigate cellular processes and molecular interactions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-hydroxyanilino)-6-phenyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. The exact mechanism may vary depending on the application and context in which the compound is used.

Properties

IUPAC Name

3-(4-hydroxyanilino)-6-phenyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-12-8-6-11(7-9-12)16-15-17-14(21)13(18-19-15)10-4-2-1-3-5-10/h1-9,20H,(H2,16,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORIRZYDANQFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=NC2=O)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=NC2=O)NC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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